Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of carbamate, which is commonly used in organic synthesis as a protecting group for amines. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with (1-aminocyclohexyl)methyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are usually mild, with the temperature maintained at room temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like sodium azide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted carbamates.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products include oxides and reduced amines
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its stability and reactivity make it a candidate for designing prodrugs and drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to form stable bonds with various substrates makes it valuable in material science .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate involves its interaction with nucleophiles and electrophiles. The tert-butyl group provides steric hindrance, which influences the reactivity of the compound. The carbamate group can undergo hydrolysis, releasing the amine and carbon dioxide. This hydrolysis reaction is catalyzed by acids or bases, and the rate of reaction depends on the pH and temperature of the environment .
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the (1-aminocyclohexyl)methyl group.
Tert-butyl (4-aminocyclohexyl)carbamate: Similar but with the amino group at a different position on the cyclohexyl ring.
Uniqueness: Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate is unique due to the presence of the (1-aminocyclohexyl)methyl group, which imparts distinct reactivity and stability. This makes it more versatile in synthetic applications compared to its analogs .
Properties
IUPAC Name |
tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEHRZGJNHKUAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599335 |
Source
|
Record name | tert-Butyl [(1-aminocyclohexyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352999-04-2 |
Source
|
Record name | tert-Butyl [(1-aminocyclohexyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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